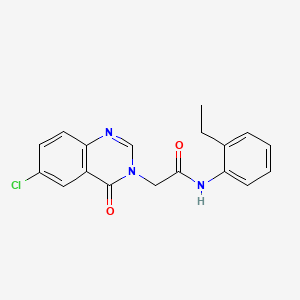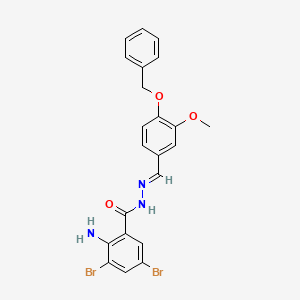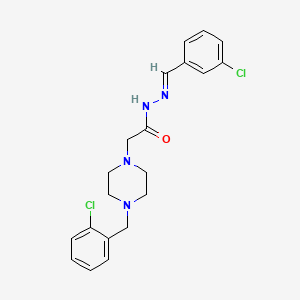
Phenol, 2-(4-iodophenyliminomethyl)-4-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol involves a condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 4-iodoaniline . The reaction typically occurs under reflux conditions in an appropriate solvent, such as ethanol or methanol, with the presence of an acid catalyst to facilitate the formation of the imine bond .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The imine bond can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to an amine.
Reduction: Formation of an amine from the imine bond.
Substitution: Introduction of various functional groups in place of the iodine atom.
Applications De Recherche Scientifique
2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol has several scientific research applications:
Medicinal Chemistry: Exhibits potential antibacterial, antifungal, and anticancer properties.
Materials Science: Used in the development of photochromic materials, which have applications in imaging systems, optical computers, and photonics.
Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds, including dyes, pesticides, and explosives.
Mécanisme D'action
The mechanism of action of 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol involves its interaction with biological targets through hydrogen bonding and other non-covalent interactions . The compound’s imine and nitro groups play a crucial role in its biological activity, enabling it to interact with enzymes and other proteins, thereby exerting its antibacterial, antifungal, and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[(4-bromophenyl)imino]methyl}-4-nitrophenol
- 2-{[(4-chlorophenyl)imino]methyl}-4-nitrophenol
- 2-{[(4-fluorophenyl)imino]methyl}-4-nitrophenol
Uniqueness
2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to its bromine, chlorine, and fluorine analogs .
Propriétés
Formule moléculaire |
C13H9IN2O3 |
|---|---|
Poids moléculaire |
368.13 g/mol |
Nom IUPAC |
2-[(4-iodophenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C13H9IN2O3/c14-10-1-3-11(4-2-10)15-8-9-7-12(16(18)19)5-6-13(9)17/h1-8,17H |
Clé InChI |
GDYAMKYKYQKABR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11973706.png)
![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973709.png)


![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B11973750.png)
![2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B11973763.png)

![3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11973770.png)
![4-(4-Benzylpiperazin-1-yl)-5-(biphenyl-4-yl)thieno[2,3-d]pyrimidine](/img/structure/B11973773.png)
![4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11973776.png)
